8-Chloronaphthalene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloronaphthalene-1-thiol is an organosulfur compound with the molecular formula C10H7ClS It is a derivative of naphthalene, where a chlorine atom is substituted at the 8th position and a thiol group (-SH) is attached to the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Chloronaphthalene-1-thiol can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by thiolation. The chlorination step typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 8-chloronaphthalene is then reacted with thiourea in the presence of a base to introduce the thiol group .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and thiolation processes. These methods are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloronaphthalene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form naphthalene derivatives with reduced sulfur functionalities.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced sulfur derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
8-Chloronaphthalene-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 8-Chloronaphthalene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to the modulation of biochemical pathways, including those involved in oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
1-Chloronaphthalene: Similar structure but lacks the thiol group, leading to different chemical properties and applications.
8-Bromonaphthalene-1-thiol: Similar to 8-Chloronaphthalene-1-thiol but with a bromine atom instead of chlorine, which can affect reactivity and biological activity.
Naphthalene-1-thiol: Lacks the chlorine atom, resulting in different chemical behavior and applications.
Uniqueness: this compound is unique due to the presence of both chlorine and thiol groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
61209-66-3 |
---|---|
Molekularformel |
C10H7ClS |
Molekulargewicht |
194.68 g/mol |
IUPAC-Name |
8-chloronaphthalene-1-thiol |
InChI |
InChI=1S/C10H7ClS/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H |
InChI-Schlüssel |
YICMQGKNGMHCIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)S)C(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.